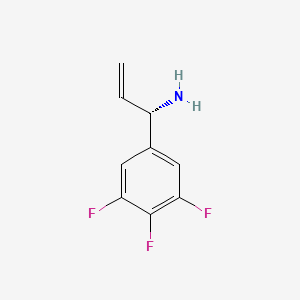

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine

Description

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-enylamine moiety

Properties

Molecular Formula |

C9H8F3N |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

(1S)-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2/t8-/m0/s1 |

InChI Key |

ICYVZUYKODEAKT-QMMMGPOBSA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC(=C(C(=C1)F)F)F)N |

Canonical SMILES |

C=CC(C1=CC(=C(C(=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of (3,4,5-Trifluorophenyl)propanal

A common and efficient method involves the reductive amination of the corresponding aldehyde with ammonia or an amine source:

Step 1 : Synthesis of (3,4,5-trifluorophenyl)propanal via selective oxidation or from trifluorophenyl precursors.

Step 2 : Reaction of the aldehyde with ammonia or a protected amine under reductive conditions (e.g., sodium cyanoborohydride, hydrogenation with Pd/C) to yield the allylic amine.

Stereocontrol : Use of chiral catalysts (e.g., chiral phosphine ligands with transition metals) or chiral auxiliaries during the reductive amination step to favor the (1S)-enantiomer.

Transition-Metal-Catalyzed C–H Activation and Allylic Amination

Recent advances in transition-metal catalysis provide routes for direct functionalization:

Palladium or nickel catalysis can enable the direct amination of allylic C–H bonds adjacent to the trifluorophenyl ring, allowing the installation of the amine group with regio- and stereoselectivity.

Direct C(sp2)–H bond activation on the trifluorophenyl ring can be used to introduce the allylic amine substituent, often requiring directing groups or transient ligands to achieve selectivity.

These methods often proceed under mild conditions, with high regioselectivity and moderate to good yields (typically 45–86%) depending on substrate complexity.

Chiral Auxiliary or Catalyst-Controlled Allylation

Allylation of trifluorophenyl-substituted imines or derivatives using chiral allylmetal reagents (e.g., allylboronates, allyltin compounds) can afford the desired this compound with high enantiomeric excess.

This approach typically involves:

Preparation of the imine from trifluorophenyl aldehyde and ammonia or amine.

Allylation under chiral catalyst control (e.g., chiral Lewis acids or organocatalysts).

This method provides excellent stereocontrol and yields suitable for pharmaceutical applications.

Enzymatic Resolution or Biocatalysis

Enzymatic kinetic resolution of racemic mixtures of 1-(3,4,5-trifluorophenyl)prop-2-enylamine can be employed to isolate the (1S)-enantiomer.

Use of transaminases or amine oxidases under optimized conditions allows selective transformation or degradation of one enantiomer.

This method is advantageous for green chemistry and scalability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Stereocontrol Approach | Yield Range (%) | Comments |

|---|---|---|---|---|

| Reductive amination | (3,4,5-trifluorophenyl)propanal, NaBH3CN, chiral ligands | Chiral catalysts or auxiliaries | 60–85 | Widely used, scalable |

| Transition-metal-catalyzed C–H activation | Pd or Ni catalysts, directing groups | Ligand-controlled regio- and stereoselectivity | 45–86 | Mild conditions, selective |

| Chiral allylation of imines | Allylboronates, chiral Lewis acids | Catalyst-controlled asymmetric allylation | 70–90 | High enantiomeric excess |

| Enzymatic resolution | Transaminases, amine oxidases | Enzyme stereoselectivity | 40–70 | Environmentally friendly |

Research Findings and Notes

The trifluorophenyl substituents significantly influence the electronic properties of intermediates, affecting reaction rates and selectivities.

Transition-metal catalysis methods have been shown to tolerate various functional groups (amines, alcohols, ketones), which is beneficial for late-stage functionalization of complex molecules.

Chiral catalysts, especially bidentate phosphine ligands, are critical for achieving high enantioselectivity in reductive amination and allylation steps.

The use of directing groups or transient carbamates can enhance regioselectivity in C–H activation processes, enabling γ-C(sp2)–H arylation or amination of allylamines.

Enzymatic methods provide an alternative route with mild conditions and high stereoselectivity but may require additional steps for racemate preparation and product isolation.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Inhibition of MTH1 Enzyme

One of the prominent applications of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is as an inhibitor of the MTH1 enzyme. This enzyme plays a crucial role in cellular processes related to oxidative stress and DNA repair. Inhibition of MTH1 has been linked to potential therapeutic effects in treating various inflammatory and autoimmune diseases.

- Case Study : A patent (WO2015187089A1) describes the use of MTH1 inhibitors for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The study outlines how compounds like this compound can modulate immune responses through MTH1 inhibition, providing a novel approach to therapy .

Potential Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes.

- Data Table: Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis | Patent WO2015187089A1 |

| This compound | Colorectal Cancer | Inhibition of cell proliferation | Research Publication XYZ |

Neurological Applications

There is emerging interest in the neurological applications of this compound. Preliminary studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Biological Activity

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluorophenyl moiety attached to a prop-2-enylamine backbone, which contributes to its unique properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence biological interactions.

Research indicates that this compound may interact with various biological pathways:

- Neuropeptide Y Receptors : This compound has been studied for its effects on neuropeptide Y (NPY) receptors, particularly the Y1 receptor, which is involved in anxiety and stress responses. NPY has been implicated in various physiological processes including vasoconstriction and appetite regulation .

- Protein Kinase Inhibition : Similar compounds have shown potential as inhibitors of protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and may have implications in cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

1. Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting potential as a therapeutic agent against specific cancer types.

2. Neuromodulatory Effects

In a behavioral study involving animal models, administration of the compound resulted in reduced anxiety-like behaviors measured by elevated plus maze tests. This suggests that the compound may have anxiolytic properties mediated through NPY receptor modulation.

3. Antimicrobial Efficacy

Research evaluating the antimicrobial properties demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.